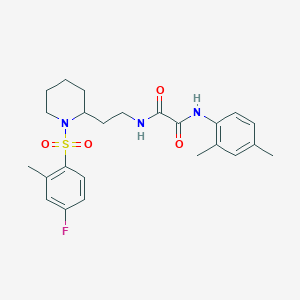
N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related structures and functionalities that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves the formation of sulfonyl groups and the creation of stable molecular frameworks through intramolecular interactions. For example, the preparation of tosyl derivatives as described in paper involves the oxidation of iodophenyl compounds, which could be a relevant step in the synthesis of the target compound, considering its sulfonyl piperidine moiety.
Molecular Structure Analysis
The molecular structure of similar compounds, such as the helical supramolecular assembly of a dioxalamide derivative discussed in paper , suggests that the target compound may also exhibit a complex three-dimensional structure. The presence of antiperiplanar carbonyl groups and intramolecular hydrogen bonding in the dioxalamide derivative indicates that similar structural features could be present in the target compound, potentially leading to the formation of helical or pseudocyclic structures.
Chemical Reactions Analysis
The oxidative reactivity of related compounds, such as the N-(2-iodylphenyl)tosylamides mentioned in paper , provides insights into the types of chemical reactions that the target compound might undergo. The presence of a sulfonyl group adjacent to an aromatic system in the target compound suggests that it could participate in similar oxidative reactions, potentially leading to the formation of hypervalent iodine species or other oxidized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of structurally related compounds. For instance, the solubility of the tosylamide in organic solvents, as described in paper , suggests that the target compound may also be soluble in such solvents due to the presence of a sulfonyl group. Additionally, the potential for intramolecular hydrogen bonding and soft interactions, as seen in the dioxalamide derivative , could influence the solubility, melting point, and other physical properties of the target compound.
科学研究应用
Novel Insecticides
Research into novel insecticides has led to the development of compounds with unique chemical structures showing strong activity against pests. For example, flubendiamide, a compound with a distinct structure involving a sulfonylalkyl group and a heptafluoroisopropyl group, demonstrates potent insecticidal activity, particularly against lepidopterous pests. Its novel mode of action and safety for non-target organisms highlight the potential for such compounds in integrated pest management programs (Tohnishi et al., 2005).
Synthetic Methodologies
The development of new synthetic methodologies has expanded the toolkit for creating compounds with complex functionalities. For instance, reactions involving N-phenylmaltimide and chlorosulfonic acid have yielded a variety of sulfonamides, showcasing the versatility of synthetic techniques in generating molecules with potential pharmacological applications (Cremlyn & Nunes, 1987).
Neuroreceptor Ligands
Studies have synthesized a series of ligands targeting the 5-HT2A receptor, demonstrating the potential of piperidinyl and sulfonyl groups in creating selective neuroreceptor ligands. These compounds offer insights into designing new therapeutic agents for neurological disorders (Wang et al., 2001).
Fluorescent Molecular Probes
Compounds containing sulfonyl and other electron-withdrawing groups have been used to develop fluorescent molecular probes. These probes exhibit solvatochromic properties, making them useful in studying biological events and processes. The push-pull electron transfer system within these molecules facilitates their application in sensitive fluorescence-based assays (Diwu et al., 1997).
Pharmacological Agents
The exploration of orexin receptor mechanisms through compounds like GSK1059865, a selective OX1R antagonist, underscores the potential of specific molecular scaffolds in developing pharmacological treatments for disorders such as binge eating. These studies highlight the role of targeted receptor antagonism in therapeutic development (Piccoli et al., 2012).
属性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-7-9-21(17(2)14-16)27-24(30)23(29)26-12-11-20-6-4-5-13-28(20)33(31,32)22-10-8-19(25)15-18(22)3/h7-10,14-15,20H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAQZQRLNXYYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


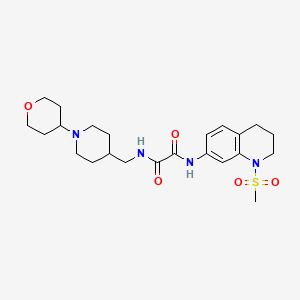
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)
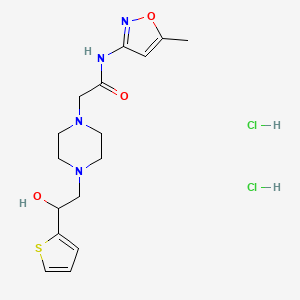
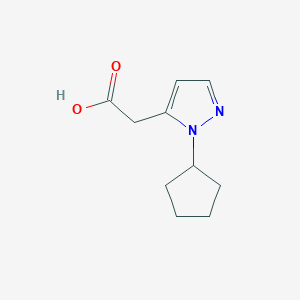
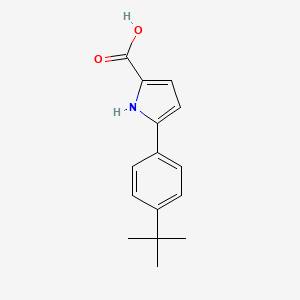
![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)
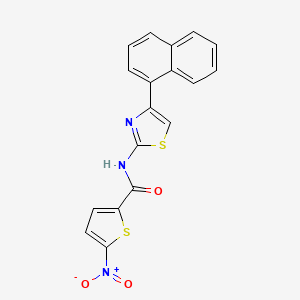
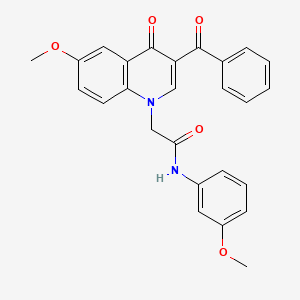

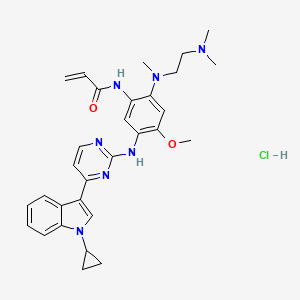
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)
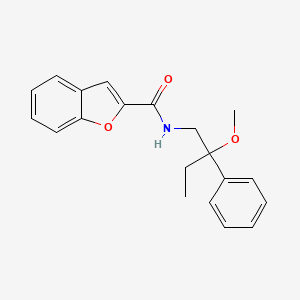
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)